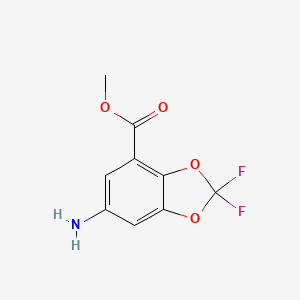
2-(3-Aminooxetan-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminooxetan-3-yl)propan-2-ol is a chemical compound with a unique structure that includes an oxetane ring and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminooxetan-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides with amines. For example, the epoxide of epichlorohydrin can undergo ring-opening with amines using catalysts such as magnesium sulfate or mixed metal oxides under mild and neutral conditions . This method yields the corresponding β-amino alcohols in excellent yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipases from Candida antarctica type B (CAL-B) and Burkholderia cepacia (BCL) or engineered acyltransferase variants from Mycobacterium smegmatis (MsAcT) as biocatalysts has been reported to be effective for the enantioselective transesterification of secondary alcohols .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminooxetan-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different amino alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxetane derivatives, reduced amino alcohols, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Aminooxetan-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 2-(3-Aminooxetan-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it has been shown to exhibit relaxant activity on isolated rat tracheal rings, indicating its potential as an anti-asthma drug .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-Aminooxetan-3-yl)propan-2-ol include other β-amino alcohols and oxetane derivatives. Some examples are:
- 1,3-Diaminopropan-2-ol
- 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
What sets this compound apart is its unique combination of an oxetane ring and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2-(3-aminooxetan-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(2,8)6(7)3-9-4-6/h8H,3-4,7H2,1-2H3 |
Clave InChI |
XKTWJJMZIHPYTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(COC1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)





![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)



![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)


